molecular formula C9H13N5O B1212656 6-butoxy-9H-purin-2-amine CAS No. 76412-62-9

6-butoxy-9H-purin-2-amine

Cat. No. B1212656
CAS RN: 76412-62-9
M. Wt: 207.23 g/mol
InChI Key: SPHOZXNZJHRHSL-UHFFFAOYSA-N
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Description

“6-butoxy-9H-purin-2-amine” is a compound with the molecular formula C9H13N5O . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “6-butoxy-9H-purin-2-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C9H13N5O/c1-2-3-4-15-8-6-7 (12-5-11-6)13-9 (10)14-8/h5H,2-4H2,1H3, (H3,10,11,12,13,14) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Process Research: The study by Zhu-ming (2012) focused on optimizing the synthesis of key intermediates like (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, starting from 9H-purin-6-amine. This research is crucial for the industrial-scale production of such intermediates, demonstrating the chemical versatility of purine derivatives (Yu Zhu-ming, 2012).
  • Study on Agelasine Analogs: Roggen and Gundersen (2008) explored the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating how structural modifications impact the properties of purine derivatives (H. Roggen & L. Gundersen, 2008).

Medicinal Chemistry and Drug Design

  • Antibacterial Evaluation: Govori (2017) synthesized 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine and evaluated its antibacterial properties, underscoring the potential of purine derivatives in developing new antimicrobial agents (S. Govori, 2017).
  • Nucleotide Analogue Synthesis: Alexander et al. (2000) developed acyclic nucleotide analogues derived from N3-Substituted Isoguanine, showcasing the relevance of purine derivatives in nucleotide analog design (P. Alexander et al., 2000).

Biological Activity and Screening

  • Antilipid Peroxidation Agents: Thalassitis, Hadjipavlou-Litina, and Litinas (2015) synthesized fused 9,10‐Dihydro‐6H‐Azepino‐ purines and evaluated their role as antilipid peroxidation agents, indicating the potential of purine derivatives in managing oxidative stress (Andreas Thalassitis et al., 2015).

Pharmaceutical Process Development

  • Kilogram Scale Synthesis: Shi et al. (2015) reported on the process development for large-scale synthesis of a specific N-Benzylated Chloropurine, illustrating the scalability and industrial relevance of purine derivatives (Xiangli Shi et al., 2015).

properties

IUPAC Name

6-butoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHOZXNZJHRHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997808
Record name 6-Butoxy-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butoxy-9H-purin-2-amine

CAS RN

76412-62-9
Record name O(6)-n-Butylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076412629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Butoxy-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Goudarzi, M Arab Chamjangali… - International Scholarly …, 2013 - downloads.hindawi.com
The inhibitory activities (pIC50) of N2 and O6 substituted guanine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors have been successfully modeled using calculated …
Number of citations: 5 downloads.hindawi.com

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